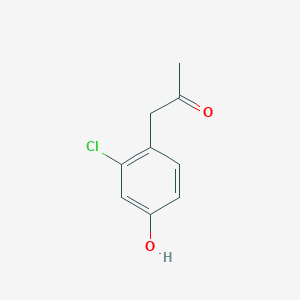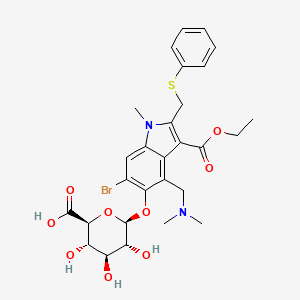
Umifenovir Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Umifenovir Glucuronide is a metabolite of Umifenovir, an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used for the treatment and prophylaxis of influenza and other respiratory infections . Umifenovir has been in use in Russia for approximately 25 years and in China since 2006 . The glucuronide conjugate is formed through phase II metabolism, where Umifenovir undergoes glucuronidation, a process that enhances its solubility and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Glucuronide involves the glucuronidation of Umifenovir. The reaction conditions for this enzymatic process include a physiological pH of around 7.4 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound would involve the large-scale synthesis of Umifenovir followed by its enzymatic glucuronidation. This process can be optimized by using recombinant UGT enzymes and ensuring the availability of sufficient UDP-glucuronic acid . The reaction mixture is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Umifenovir Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of this compound .
Applications De Recherche Scientifique
Umifenovir Glucuronide has several scientific research applications:
Mécanisme D'action
Umifenovir Glucuronide exerts its effects by enhancing the solubility and excretion of Umifenovir. The glucuronidation process increases the hydrophilicity of Umifenovir, facilitating its elimination from the body through urine and feces . This process helps in maintaining the therapeutic levels of Umifenovir in the body while preventing its accumulation and potential toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oseltamivir Glucuronide: A metabolite of Oseltamivir, another antiviral drug used for the treatment of influenza.
Ribavirin Glucuronide: A metabolite of Ribavirin, used for the treatment of hepatitis C and other viral infections.
Remdesivir Glucuronide: A metabolite of Remdesivir, used for the treatment of COVID-19.
Uniqueness
Umifenovir Glucuronide is unique due to its dual-acting antiviral/host-targeting properties, which are not commonly observed in other antiviral drugs . This dual activity provides additional protection against viral resistance, making it a valuable compound in antiviral therapy .
Propriétés
Formule moléculaire |
C28H33BrN2O9S |
|---|---|
Poids moléculaire |
653.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[6-bromo-4-[(dimethylamino)methyl]-3-ethoxycarbonyl-1-methyl-2-(phenylsulfanylmethyl)indol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1 |
Clé InChI |
YWNDZUQXXCRSIJ-WXCVBFKSSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


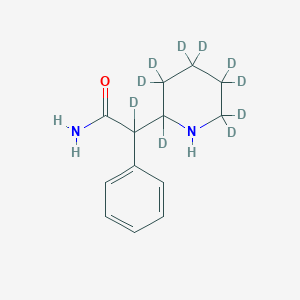

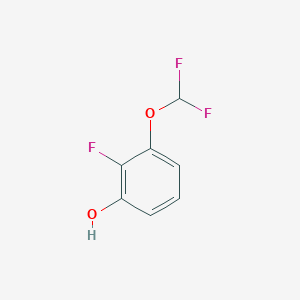

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
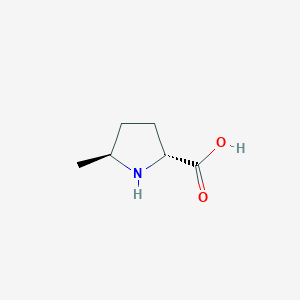
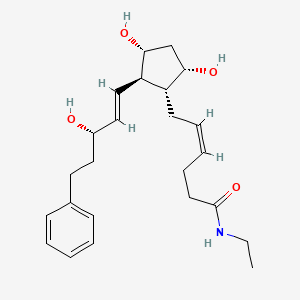
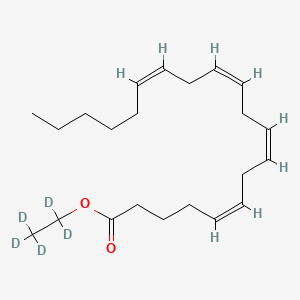
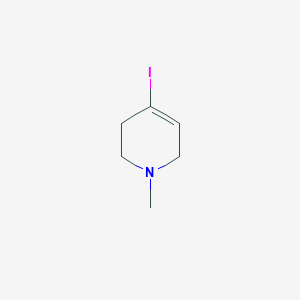
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
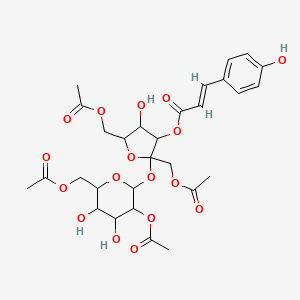
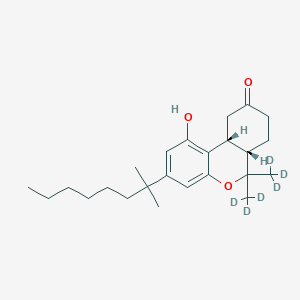
![[2]-Gingerdione](/img/structure/B13443019.png)
